molecular formula C5H3Br2N3S B6234477 2-(azidomethyl)-3,5-dibromothiophene CAS No. 2353862-01-6

2-(azidomethyl)-3,5-dibromothiophene

Cat. No.: B6234477
CAS No.: 2353862-01-6
M. Wt: 297
InChI Key:
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Description

2-(Azidomethyl)-3,5-dibromothiophene is an organic compound that belongs to the class of azides and brominated thiophenes. This compound is characterized by the presence of an azidomethyl group (-CH2N3) and two bromine atoms attached to a thiophene ring. The azide group is known for its high reactivity, making this compound a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azidomethyl)-3,5-dibromothiophene typically involves the bromination of thiophene followed by the introduction of the azidomethyl group. One common method is the bromination of 3,5-dibromothiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting 3,5-dibromothiophene is then reacted with sodium azide (NaN3) in a suitable solvent like dimethylformamide (DMF) to introduce the azidomethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-3,5-dibromothiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF.

    Reduction: Triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Scientific Research Applications

2-(Azidomethyl)-3,5-dibromothiophene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a building block for more complex molecules.

    Biology: Employed in the study of biological systems through bioorthogonal chemistry, where it can be used to label biomolecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(azidomethyl)-3,5-dibromothiophene is primarily based on the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions (Cu(I)), leading to the formation of 1,2,3-triazoles. The thiophene ring can also participate in various reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azidomethyl)-3,5-dibromothiophene is unique due to the presence of both the azidomethyl group and two bromine atoms. This combination enhances its reactivity and makes it a valuable intermediate in various chemical syntheses. The dual functionality allows for diverse applications in different fields, from organic synthesis to materials science .

Properties

CAS No.

2353862-01-6

Molecular Formula

C5H3Br2N3S

Molecular Weight

297

Purity

95

Origin of Product

United States

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